

Application of 2-Methylpropyl-d9-amine in environmental sample analysis

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Compound of Interest

Compound Name: 2-Methylpropyl-d9-amine

CAS No.: 1146967-64-7

Cat. No.: B566227

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An Application Note and Protocol for the Quantification of Trace Amines in Environmental Water Samples Using **2-Methylpropyl-d9-amine** as an Internal Standard

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Abstract

The detection and quantification of trace-level contaminants in environmental matrices is a critical task in environmental science and public health monitoring. Amphetamine-type stimulants (ATS) and other amine-containing compounds are increasingly found in aquatic environments, necessitating robust and reliable analytical methods.[1][2][3] This application note details a comprehensive workflow for the analysis of target amines in environmental water samples, such as wastewater, using **2-Methylpropyl-d9-amine** as an internal standard. The methodology leverages Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like **2-Methylpropyl-d9-amine** is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample recovery.[4][5]

Introduction: The Principle of Isotope Dilution and Internal Standards

Quantitative analysis of trace contaminants in complex matrices like wastewater is fraught with challenges, including sample loss during preparation and signal suppression or enhancement in the mass spectrometer (known as matrix effects).[6][7] The isotope dilution mass spectrometry (IDMS) approach is the gold standard for mitigating these issues. This technique relies on the use of an internal standard (IS) that is a stable, isotopically-labeled version of the target analyte.[4][7]

Deuterated standards, where hydrogen atoms are replaced by deuterium, are ideal for this purpose.[8] They are chemically and physically almost identical to their non-deuterated counterparts, meaning they behave similarly during sample extraction, chromatography, and ionization.[4][7] However, they are readily distinguishable by their higher mass in a mass spectrometer. By adding a known quantity of the deuterated standard to the sample at the beginning of the workflow, any subsequent loss or signal fluctuation will affect both the analyte and the standard proportionally. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, providing a highly accurate and reproducible measurement.[4][5]

2-Methylpropyl-d9-amine is the deuterated isotopologue of isobutylamine. Its structural similarity to other short-chain amines and certain psychoactive substances, like amphetamine, makes it a suitable internal standard for methods targeting these compounds, particularly when a deuterated analogue of the primary target analyte is not available.

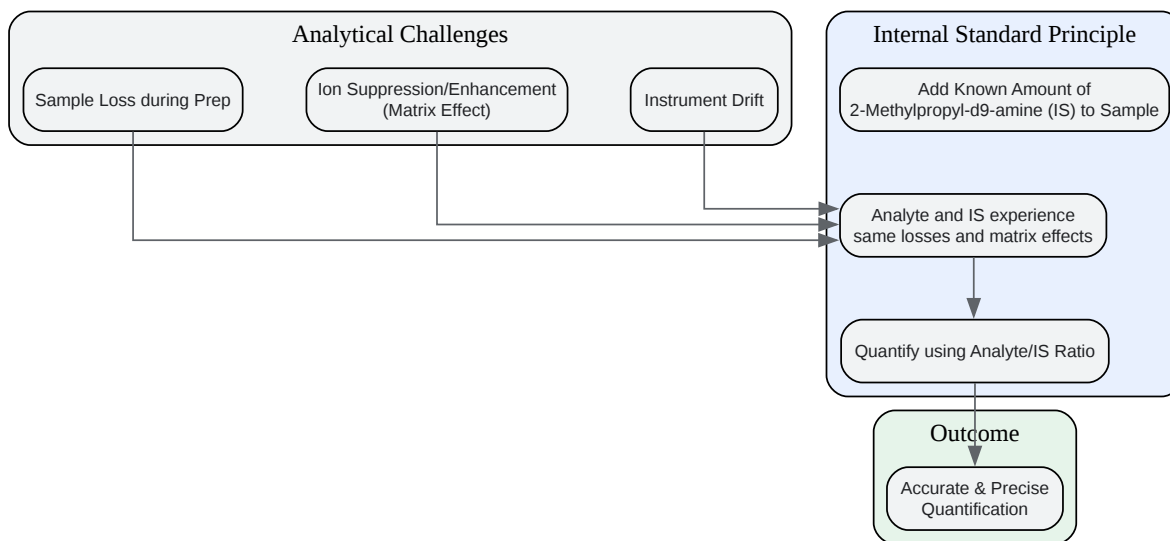
Table 1: Physicochemical Properties of **2-Methylpropyl-d9-amine**

Property	Value	Source
Alternate Name	2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-amine	[9]
CAS Number	1146967-64-7	[9][10]
Molecular Formula	C ₄ H ₂ D ₉ N	[9]
Molecular Weight	82.19 g/mol	[9][10]
Isotopic Enrichment	Typically ≥98 atom % D	[10]

The Role of Internal Standards in Mass Spectrometry

The complexity of environmental samples necessitates the use of an internal standard to ensure data reliability. A mass spectrometer's high sensitivity means that even minor fluctuations in instrument performance or matrix composition can significantly impact results.[7] An ideal internal standard, such as **2-Methylpropyl-d9-amine**, co-elutes with the target analyte and experiences the same ionization conditions, effectively normalizing for:

- **Matrix Effects:** Co-eluting matrix components can suppress or enhance the ionization of the target analyte. The internal standard experiences the same effect, allowing the ratio to remain constant.[4][5][7]
- **Sample Preparation Variability:** Losses can occur at any stage of the extraction and cleanup process. Since the IS is added at the start, it accounts for these procedural losses.
- **Instrumental Drift:** Changes in detector sensitivity or source conditions over an analytical run are corrected because both the analyte and the IS are affected simultaneously.[7]



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Caption: The logic of internal standard correction.

Detailed Analytical Protocol

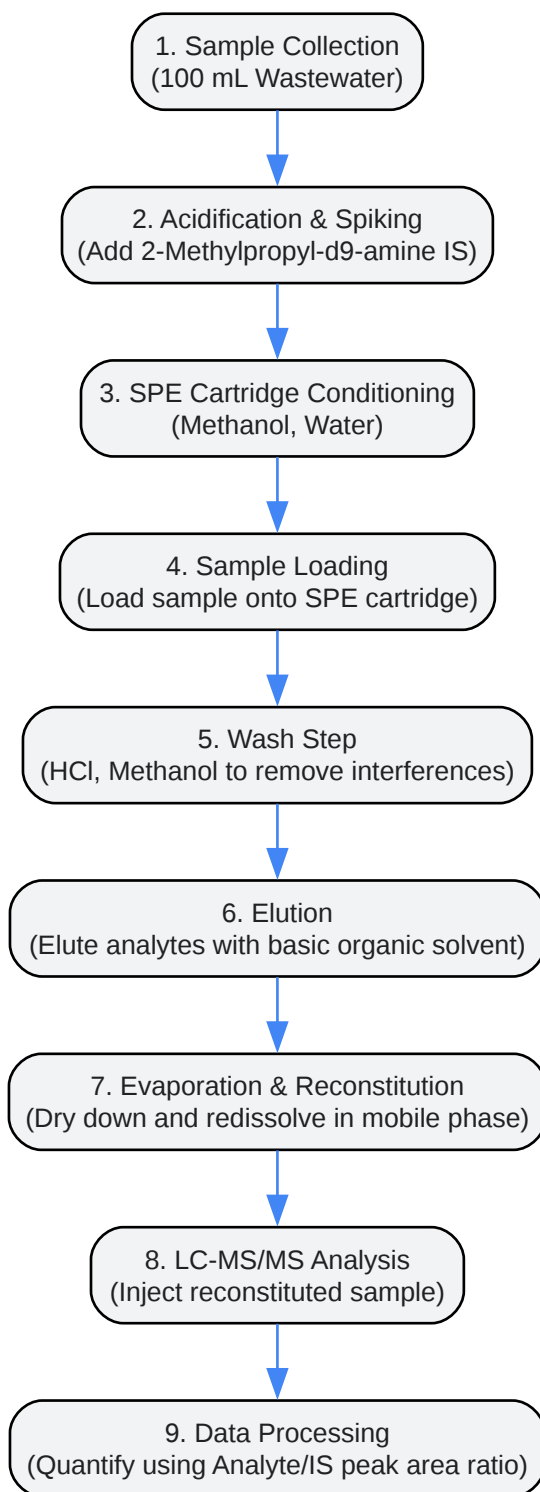
This protocol outlines the analysis of a representative target analyte, amphetamine, in wastewater effluent using **2-Methylpropyl-d9-amine** as the internal standard.

Materials and Reagents

- Standards: Amphetamine certified reference material, **2-Methylpropyl-d9-amine** ($\geq 98\%$ isotopic purity).
- Solvents: HPLC-grade methanol, acetonitrile, water, and isopropanol.
- Reagents: Formic acid ($\geq 98\%$), ammonium hydroxide, hydrochloric acid.

- SPE Cartridges: Mixed-mode strong cation exchange (e.g., Oasis MCX, Supel™-Select SCX) cartridges.[11]
- Sample Containers: Amber glass bottles, pre-rinsed with methanol and reagent water.

Experimental Workflow: From Sample to Data



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Caption: Workflow for amine analysis in water samples.

Step-by-Step Procedure

Part 1: Sample Preparation - Solid-Phase Extraction (SPE)

- **Sample Collection & Preservation:** Collect 100 mL of wastewater in an amber glass bottle. Acidify to pH ~2 with HCl and store at 4°C.
- **Internal Standard Spiking:** Before extraction, allow the sample to reach room temperature. Add a precise volume of **2-Methylpropyl-d9-amine** stock solution to achieve a final concentration of 50 ng/L.
- **SPE Cartridge Conditioning:** Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of reagent water. Do not allow the cartridge to dry.[\[12\]](#)
- **Sample Loading:** Load the 100 mL water sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
- **Washing:** To remove interferences, wash the cartridge sequentially with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.[\[12\]](#) Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.
- **Elution:** Elute the target analytes and the internal standard from the cartridge using 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol or another suitable basic solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide 78:20:2).[\[12\]](#)
- **Concentration:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial.

Part 2: Instrumental Analysis - LC-MS/MS

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Selected Reaction Monitoring (SRM) for maximum sensitivity and selectivity.[\[1\]](#)[\[13\]](#)

Table 2: Suggested LC-MS/MS Parameters

Parameter	Condition	Rationale
LC Column	C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 μm)	Provides good retention and separation for polar basic compounds.[1]
Mobile Phase A	0.1% Formic Acid in Water	Acid modifier promotes protonation for positive mode ESI.[14]
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol	Organic solvent for eluting analytes from the reverse-phase column.
Flow Rate	0.3 mL/min	Typical flow rate for analytical UPLC/HPLC systems.
Column Temp.	40°C	Ensures reproducible retention times.
Injection Vol.	5 μL	
Ionization Mode	Electrospray Ionization, Positive (ESI+)	Amines readily form positive ions [M+H] ⁺ . [1]
Capillary Voltage	3.0 kV	
Source Temp.	150°C	

Table 3: Example SRM Transitions for Quantification

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Amphetamine	136.1	119.1	10
Amphetamine (Qualifier)	136.1	91.1	15
2-Methylpropyl-d9-amine (IS)	83.2	44.1	12
2-Methylpropyl-d9-amine (IS Qualifier)	83.2	64.2	10

Note: SRM transitions and collision energies are instrument-dependent and require optimization.

Data Analysis and Quality Control

Quantification is achieved by generating a calibration curve using standards prepared in a blank matrix (e.g., reagent water) that have undergone the same extraction procedure. The curve plots the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of the analyte in the environmental samples is then calculated from this curve.

To ensure data integrity, the following Quality Control (QC) samples should be included in each analytical batch:

- Method Blank: A sample of reagent water treated exactly as a real sample to check for contamination.
- Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of analytes to assess method accuracy.
- Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with known analyte concentrations to evaluate matrix-specific accuracy and precision.

Method performance for similar analyses of amphetamines in wastewater typically achieves Limits of Quantification (LOQs) in the low ng/L range with recoveries between 80-110% and relative standard deviations (RSDs) below 15%.^{[13][15]}

Conclusion

This application note provides a robust and reliable framework for the quantification of trace amines in environmental water samples. The protocol's core strength lies in the proper use of a deuterated internal standard, **2-Methylpropyl-d9-amine**, to correct for analytical variability. By combining optimized Solid-Phase Extraction with the sensitivity and selectivity of LC-MS/MS, this method enables accurate monitoring of environmental contaminants, providing crucial data for researchers, regulators, and public health professionals.

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